Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
This compound is a small molecule with the chemical formula C15H19NO3S . It belongs to the class of organic compounds known as thiophene carboxamides, which are compounds containing a thiophene ring which bears a carboxamide .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a carboxamide group, and a cyclopropane carboxylic acid or derivative . The average molecular weight is 264.343 and the monoisotopic weight is 264.093248456 .Scientific Research Applications
Given the specificity of the compound , detailed scientific research applications may require access to specialized chemical databases or literature not covered in this search. For comprehensive information on such a specific compound, consulting databases like SciFinder or Reaxys, or specific journals related to organic chemistry and pharmaceutical sciences, would be recommended. These platforms offer detailed insights into chemical synthesis, biological activity, and potential applications of complex molecules.
For further exploration of the scientific applications and research involving benzothiazole derivatives and their potential in various fields, these sources and journals might provide more targeted information:
- Molecules : Articles like "Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles" discuss the chemical aspects and potential therapeutic uses of benzothiazole derivatives, highlighting their significance in medicinal chemistry (Rosales-Hernández et al., 2022).
- Journal of Molecular Catalysis A-chemical : Reviews on methods of olefin metathesis in organic synthesis might provide insights into the synthesis techniques that could be applicable to the compound (Ivin, 1998).
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase PknG . This protein is an essential component of the cellular machinery in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its target, potentially altering the function of the serine/threonine-protein kinase pkng .
Result of Action
It is likely that its interaction with Serine/threonine-protein kinase PknG leads to changes in the cellular processes of Mycobacterium tuberculosis .
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-19-15(18)12-10-5-3-4-6-11(10)20-14(12)16-13(17)9-7-8-9/h9H,2-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKZZOBKOWDRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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